N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a benzothiazole-derived compound featuring a methoxy-substituted benzothiazole core linked to a benzamide scaffold with a phenylsulfonamido group at the 4-position. This structure combines electron-donating (methoxy) and sulfonamido functionalities, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-28-17-8-5-9-18-19(17)22-21(29-18)23-20(25)14-10-12-15(13-11-14)24-30(26,27)16-6-3-2-4-7-16/h2-13,24H,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNIGHFCPVKCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The most common method involves cyclizing substituted 2-aminothiophenol precursors with carboxylic acid derivatives. For example, 4-methoxy-2-aminobenzenethiol reacts with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form the 4-methoxybenzo[d]thiazole scaffold. The reaction typically proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. Yields range from 65% to 78%, depending on the purity of the starting materials.
Oxidative Cyclization
Alternative approaches employ oxidative agents like iodine or hydrogen peroxide to facilitate cyclization. A mixture of 2-amino-4-methoxyphenol and elemental sulfur in dimethylformamide (DMF) at 120°C for 6 hours generates the benzothiazole ring with approximately 70% efficiency. This method avoids harsh acidic conditions but requires careful temperature control to prevent over-oxidation.
Introduction of the Methoxy Group
The methoxy substituent at the 4-position of the benzothiazole ring is introduced via two strategies:
Direct Alkylation
Methylation of a hydroxyl precursor using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in acetone achieves >85% substitution. For instance, treating 4-hydroxybenzo[d]thiazol-2-amine with methyl iodide at reflux for 4 hours yields the 4-methoxy derivative. Excess methylating agent ensures complete conversion, though prolonged reaction times risk N-alkylation side products.
Protection-Deprotection Sequences
In cases where sensitive functional groups are present, a tert-butyldimethylsilyl (TBS) protecting group is applied to the hydroxyl moiety before benzothiazole formation. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group, which is then methylated. This method achieves higher regioselectivity but adds two extra steps, reducing overall yield to 60–65%.
Installation of the Sulfonamido Group
The 4-(phenylsulfonamido)benzamide component is synthesized through sulfonylation and amidation reactions:
Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid reacts with benzenesulfonyl chloride in pyridine at 0°C to form 4-(phenylsulfonamido)benzoic acid. The reaction is quenched with ice-cold water, and the product is isolated via filtration with yields of 80–90%. Critical parameters include stoichiometric control (1:1.1 molar ratio of amine to sulfonyl chloride) and rigorous exclusion of moisture to prevent hydrolysis.
Activation of the Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acyl chloride. Treating 4-(phenylsulfonamido)benzoic acid with SOCl2 in dichloromethane (DCM) at 40°C for 2 hours generates the acyl chloride, which is used directly in subsequent coupling reactions.
Coupling Reactions to Assemble the Final Compound
The benzothiazole and benzamide intermediates are coupled via nucleophilic acyl substitution:
Amide Bond Formation
The acyl chloride derivative of 4-(phenylsulfonamido)benzoic acid reacts with 4-methoxybenzo[d]thiazol-2-amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous DCM or THF at room temperature for 12–16 hours, achieving yields of 70–75%.
Example Protocol:
Alternative Coupling Agents
Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate coupling in polar aprotic solvents (DMF, DMSO). These methods are advantageous for heat-sensitive substrates but require additional hydroxybenzotriazole (HOBt) to suppress racemization.
Optimization and Purification
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | ±5% yield |
| Solvent | THF > DCM > DMF | THF: +10% yield |
| Base | TEA > DIPEA | TEA: +8% yield |
| Reaction Time | 12–16 hours | Prolonged: side products |
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) eluent removes unreacted starting materials and byproducts.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities for pharmaceutical-grade material.
Analytical Characterization
Synthetic batches are validated using:
- FTIR : Peaks at 1675 cm⁻¹ (amide C=O), 1330 cm⁻¹ (S=O symmetric stretch), and 1150 cm⁻¹ (S=O asymmetric stretch).
- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, thiazole-H), δ 7.89–7.32 (m, 9H, aromatic-H), δ 3.87 (s, 3H, OCH3).
- Mass Spectrometry : ESI-MS m/z 440.1 [M+H]+.
Challenges and Mitigation Strategies
- Low Coupling Efficiency : Excess acyl chloride (1.2–1.5 equiv) and prolonged reaction times improve amide bond formation.
- Sulfonamide Hydrolysis : Anhydrous conditions and neutral pH during workup prevent degradation.
- Byproduct Formation : Chromatographic purification and recrystallization ensure >98% purity for biological testing.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can vary based on the specific application and biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Substituent Effects on Physicochemical Properties
- Methoxy Group : The 4-methoxy substitution on the benzothiazole ring enhances solubility due to its electron-donating nature but may reduce membrane permeability compared to halogenated analogs (e.g., 6-bromo in Compound 11) .
- Sulfonamido vs.
- Halogenation : Bromine substituents (e.g., Compound 50 in ) increase molecular weight and lipophilicity, favoring target engagement in hydrophobic pockets .
Enzyme Inhibition and Adjuvant Activity
- TLR Adjuvant Potentiation : Sulfonamide derivatives like Compound 50 () enhance cytokine production by stabilizing NF-κB signaling. The phenylsulfonamido group in the target compound may similarly modulate transcription factor interactions .
- EthR Inhibition : Analogs such as 4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide () inhibit Mycobacterium tuberculosis EthR. The methoxy and sulfonamido groups in the target compound could optimize hydrogen bonding with EthR’s ligand-binding domain .
Anticancer and Antimicrobial Potential
- Piperazine Derivatives : Compounds like 11 () exhibit enzyme inhibitory effects, likely due to the 4-methylpiperazine moiety’s basicity and flexibility. The target compound’s sulfonamido group may offer a rigid alternative for selective binding .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of thiazole derivatives and subsequent sulfonamide coupling. The general synthetic pathway can be summarized as follows:
- Formation of Thiazole Ring : Starting from appropriate anilines and thioketones, the thiazole ring is constructed.
- Sulfonamide Coupling : The thiazole derivative is then coupled with phenylsulfonyl chloride to form the sulfonamide linkage.
- Finalization : The product is purified through crystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, a study identified that derivatives of benzothiazole can induce apoptosis in cancer cells by activating specific pathways related to cell cycle regulation and apoptosis .
Inhibition of Lipoxygenase
Another notable activity is the inhibition of lipoxygenase enzymes. Compounds structurally related to this compound have demonstrated nanomolar potency against 12-lipoxygenase, a key enzyme involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
ABCA1 Expression Modulation
Additionally, certain derivatives have been synthesized as upregulators of ATP-binding cassette transporter A1 (ABCA1), which plays a crucial role in cholesterol metabolism and cellular lipid homeostasis . This activity may contribute to cardiovascular health benefits.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptotic Pathway Activation : Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Inflammation Modulation : Inhibition of lipoxygenase pathways reduces the production of inflammatory mediators.
Case Studies
Several case studies illustrate the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : In vitro studies using breast cancer cell lines showed significant reduction in cell viability upon treatment with related compounds, indicating potential for therapeutic development.
- Inflammatory Models : Animal models treated with lipoxygenase inhibitors derived from this compound exhibited reduced symptoms of inflammation, supporting its use in anti-inflammatory therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via multi-step routes, typically involving:
- Thiazole Core Formation : Cyclocondensation of thioureas with α-halo ketones under reflux in ethanol or DMF .
- Sulfonamide Coupling : Reaction of 4-aminobenzoic acid derivatives with phenylsulfonyl chlorides in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Final Amidation : Coupling via carbodiimide reagents (e.g., DCC/DMAP) to attach the methoxybenzothiazole moiety .
- Optimization : Yields >75% are achieved using anhydrous solvents, controlled temperatures (0–25°C for sensitive steps), and purification via column chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are employed?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy at C4 of benzothiazole, sulfonamide protons at δ 7.5–8.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 484.52) .
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- Melting Point : Consistency in melting range (e.g., 177–180°C) confirms purity .
Q. What initial biological screening assays are recommended for assessing its potential therapeutic applications?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against S. aureus and C. albicans (MIC ≤ 16 µg/mL suggests promise) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50 < 10 µM in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting aminoacyl-tRNA synthetases (AARS) to validate mycobacterial growth inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace methoxy with halogen (Cl, Br) or bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity and target binding .
- Sulfonamide Modifications : Introduce cyclic sulfonamides (e.g., morpholine) to improve metabolic stability .
- In Silico Guidance : Molecular docking (e.g., AutoDock Vina) predicts interactions with AARS active sites, prioritizing derivatives with ∆G < -8 kcal/mol .
Q. What experimental strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-h MTT incubation) .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (e.g., KD < 100 nM for AARS) alongside cellular assays .
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and plasma stability (LC-MS/MS) to rule out false negatives due to poor bioavailability .
Q. What are the hypothesized molecular targets and mechanisms of action, and how can they be validated?
- Methodological Answer :
- Hypothesized Targets : Aminoacyl-tRNA synthetases (AARS) in pathogens or human kinases (e.g., EGFR) .
- Validation Methods :
- Gene Knockout : CRISPR/Cas9-mediated AARS deletion in mycobacteria; rescue experiments with exogenous tRNA .
- Competitive Binding : ITC assays showing displacement of known inhibitors (e.g., mupirocin) from AARS .
- Pathway Analysis : RNA-seq to identify downstream effects (e.g., apoptosis genes upregulated in treated cancer cells) .
Q. How to design derivatives with improved metabolic stability without compromising activity?
- Methodological Answer :
- Metabolic Soft Spots : Identify vulnerable sites (e.g., sulfonamide hydrolysis) via LC-MS/MS analysis of liver microsomes .
- Isosteric Replacement : Replace labile groups (e.g., methylthio → trifluoromethyl) .
- Prodrug Strategies : Introduce acetylated or PEGylated moieties to enhance plasma half-life .
Q. What in silico methods predict binding modes and guide lead optimization?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
- QSAR Models : Use CoMFA or CoMSIA to correlate substituent electronic parameters (e.g., Hammett σ) with IC50 values .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for virtual analogs before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
